molecular formula C14H13FN4S B2703433 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893933-19-2

1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2703433
CAS No.: 893933-19-2
M. Wt: 288.34
InChI Key: RKZOTEQENOAQNH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a fluorine-substituted phenyl group at position 1 and a propylsulfanyl (C₃H₇S-) substituent at position 2.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZOTEQENOAQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.

    Attachment of the propylsulfanyl group: This could be done through a nucleophilic substitution reaction using a propylthiol reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group could yield propylsulfoxide or propylsulfone derivatives.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Research has demonstrated effective synthetic routes for producing pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported the synthesis of new derivatives through the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents under specific conditions. The synthesized compounds were characterized using NMR spectroscopy and X-ray diffraction techniques, revealing their structural integrity and potential for further biological evaluation .

Antiproliferative Activity

Several studies have investigated the antiproliferative activity of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds synthesized from 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory effects on cancer cell lines. These findings suggest that such derivatives may serve as promising candidates for anticancer drug development .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has also been explored. Research indicated that certain derivatives could reduce inflammation in animal models more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This suggests a favorable safety profile and lower ulcerogenic activity compared to established treatments .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazolo[3,4-d]pyrimidines indicate that some derivatives possess significant activity against various bacterial and fungal strains. This antimicrobial efficacy positions these compounds as potential alternatives in treating infectious diseases .

Case Study 1: Anticancer Evaluation

In a controlled study assessing the anticancer properties of synthesized pyrazolo[3,4-d]pyrimidines, researchers observed that specific derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action at the molecular level.

Case Study 2: Anti-inflammatory Assessment

Another study focused on evaluating the anti-inflammatory effects of these compounds in a carrageenan-induced edema model. The results indicated that selected derivatives significantly reduced paw swelling compared to control groups, highlighting their therapeutic potential in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and propylsulfanyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazolopyrimidines are highly dependent on substituents at positions 1, 3, and 4. Below is a comparative analysis with key analogs:

Antimicrobial Activity
  • 3a (1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-pyrazolo[3,4-d]pyrimidine): Exhibited significant inhibition against P. aeruginosa (MIC: 12.5 µg/mL). The benzothiazole ring enhances lipophilicity, improving membrane penetration .
  • 3d (4-(4-Chlorophenyl) variant) : Demonstrated broader activity against Gram-negative bacteria, attributed to the electron-withdrawing chloro group enhancing target binding .
Kinase Inhibition
  • PP2 (4-Amino-3-(4-chlorophenyl)-1-t-butyl-pyrazolo[3,4-d]pyrimidine): A potent Src kinase inhibitor (IC₅₀: 5 nM). The 4-amino and 4-chlorophenyl groups are critical for ATP-binding pocket interactions .
  • Example 33 (4-Amino-3-methyl-pyrazolo[3,4-d]pyrimidine): Reduced kinase selectivity compared to PP2, highlighting the importance of bulky substituents for target specificity .

Physicochemical Properties

Compound Substituents (Position 1/4) Molecular Weight LogP* Key Features
Target Compound 4-Fluorophenyl / Propylsulfanyl ~317.4 ~3.2 High lipophilicity, potential CNS penetration
3j (N,N-Dimethylaniline derivative) Benzothiazol-2-yl / N,N-Dimethyl ~428.5 2.8 Enhanced analgesic activity (ED₅₀: 25 mg/kg)
Example 41 (Methylthio analog) Methylthio / Chromenone ~504.5 4.1 Moderate solubility in DMSO (>10 mM)
PP2 (Kinase inhibitor) t-Butyl / 4-Chlorophenyl 341.8 3.5 High kinase selectivity

*LogP estimated using fragment-based methods.

Key Research Findings

Substituent Position Matters: Modifications at position 4 (e.g., sulfanyl vs. amino groups) drastically alter target selectivity. Propylsulfanyl may favor non-polar interactions in hydrophobic binding pockets .

Fluorine Enhances Bioavailability: The 4-fluorophenyl group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Contradictory Solubility Trends : While higher lipophilicity (e.g., propylsulfanyl) enhances cell penetration, it may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

1-(4-Fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FN3SC_{14}H_{14}FN_3S with a molecular weight of 281.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C14H14FN3S
Molecular Weight 281.35 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways by inhibiting specific enzymes or receptors involved in disease processes.

  • Target Enzymes : The compound may inhibit kinases or phosphatases that are crucial in cell signaling.
  • Receptor Interaction : It might also act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study published in Cancer Research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

Antidiabetic Effects

Some pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential as DPP-4 inhibitors, which are beneficial in managing type 2 diabetes.

  • Mechanism : These compounds enhance the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon release.
  • Evidence : Clinical trials have shown that DPP-4 inhibitors can significantly lower blood glucose levels and improve glycemic control .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Fluorine Substitution : The presence of the fluorine atom on the phenyl ring increases lipophilicity and may enhance binding affinity to target proteins.
  • Sulfur Group : The propylsulfanyl group can play a crucial role in modulating the electronic properties of the molecule, affecting its interaction with biological targets.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other similar compounds:

Compound NameActivity TypeReference
1-(4-Fluorophenyl)-2-phenyl-ethanoneCOX-2 Inhibitor
5-Amino-N-phenyl-1H-pyrazol-4-ylp38 MAP Kinase Inhibitor

Q & A

Basic: What are the established synthetic routes for 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a pyrazolo[3,4-d]pyrimidine thione precursor with an alkyl halide. For example:

Start with 1H,5H-pyrazolo[3,4-d]pyrimidine-4-thione (3.29 mmol).

React with propyl bromide (5.70 mmol) in DMF using K₂CO₃ (4.8 mmol) and a catalytic amount of tetra-n-butylammonium bromide (TBAB).

Stir at room temperature for 72 hours, followed by filtration, solvent evaporation, and recrystallization from ethanol.
Yield Optimization Strategies:

  • Increase reaction time (up to 72 hours) to ensure complete substitution .
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Purify via column chromatography or recrystallization to remove byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for fluorophenyl) and sulfanyl-propyl signals (δ 0.9–1.7 ppm for -CH₂-CH₂-CH₃, δ 2.5–3.1 ppm for S-CH₂) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 303.32 for similar analogs) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyrazolo-pyrimidine and fluorophenyl groups) .

Basic: What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives, and how is potency assessed?

Methodological Answer:
Pyrazolo[3,4-d]pyrimidines exhibit antiviral , anticancer , and anti-mycobacterial activities. For potency assessment:

In vitro assays :

  • MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines) .
  • MIC testing against Mycobacterium tuberculosis (e.g., microdilution method) .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorophenyl enhances membrane permeability; propylsulfanyl modulates solubility) .

Advanced: How do crystallographic data inform the design of analogs with improved target binding?

Methodological Answer:

  • Key Crystallographic Insights :
    • The fluorophenyl group adopts a near-planar conformation with the pyrazolo-pyrimidine core, enabling π-π stacking with hydrophobic enzyme pockets .
    • Sulfanyl-propyl chains occupy flexible regions, suggesting tolerance for bulkier substituents to enhance affinity.
  • Design Strategy :
    • Replace propylsulfanyl with arylthioethers (e.g., benzylsulfanyl) to exploit aromatic interactions .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to modulate electronic effects .

Advanced: How can computational modeling predict metabolic stability of this compound?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to simulate binding with cytochrome P450 enzymes (e.g., CYP3A4) .

ADMET Prediction :

  • Calculate LogP (aim for 2–4 for optimal bioavailability).
  • Assess metabolic soft spots (e.g., sulfanyl oxidation via MetaSite).

Experimental Validation : Compare in vitro microsomal stability (e.g., t₁/₂ in liver microsomes) with predictions .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Case Example : A compound shows high in vitro potency but poor in vivo efficacy.
    • Hypothesis 1 : Poor solubility due to propylsulfanyl’s hydrophobicity.
  • Test : Measure solubility in PBS (pH 7.4) and compare with analogs (e.g., methylsulfanyl vs. propylsulfanyl) .
    • Hypothesis 2 : Rapid metabolism.
  • Test : Perform metabolite ID using LC-MS/MS .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across analogs with varying substituents .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Collect organic waste in sealed containers for incineration.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

Advanced: How to design a high-throughput screening (HTS) workflow for derivative libraries?

Methodological Answer:

Library Synthesis :

  • Use parallel synthesis with diverse alkyl halides (e.g., butyl, pentyl) and arylthiols .

Automated Assays :

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK).
  • Cellular Uptake : Flow cytometry with fluorescently tagged derivatives .

Data Analysis :

  • Apply machine learning (e.g., Random Forest) to prioritize hits based on activity/solubility .

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